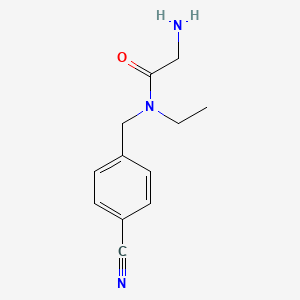

2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide

CAS No.:

Cat. No.: VC13468448

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O |

|---|---|

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | 2-amino-N-[(4-cyanophenyl)methyl]-N-ethylacetamide |

| Standard InChI | InChI=1S/C12H15N3O/c1-2-15(12(16)8-14)9-11-5-3-10(7-13)4-6-11/h3-6H,2,8-9,14H2,1H3 |

| Standard InChI Key | OKTUHYLPPGLNPK-UHFFFAOYSA-N |

| SMILES | CCN(CC1=CC=C(C=C1)C#N)C(=O)CN |

| Canonical SMILES | CCN(CC1=CC=C(C=C1)C#N)C(=O)CN |

Introduction

2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide is a synthetic organic compound with a molecular formula that includes an amino group, a cyano group, and an ethyl group attached to an acetamide backbone. This compound is primarily used in laboratory settings for various chemical and biological studies. The compound's structure and properties make it an interesting subject for research in fields such as organic chemistry and pharmacology.

Synthesis and Uses

While specific synthesis methods for 2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide are not detailed in the available literature, compounds of this nature are typically synthesized through reactions involving amines and carboxylic acid derivatives. The compound is intended for laboratory use, suggesting its potential application in chemical research, drug discovery, or as an intermediate in the synthesis of more complex molecules.

Safety and Handling

Given its intended use in laboratory settings, it is essential to handle 2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide with caution. Safety data sheets (SDS) for similar compounds typically provide information on handling, storage, and disposal procedures to minimize risks to health and the environment .

Potential Applications

While specific applications of 2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide are not well-documented, compounds with similar functionalities are often investigated for their potential in drug development, particularly in areas such as neurology or oncology. The presence of a cyano group can contribute to the compound's reactivity and ability to form covalent bonds with target molecules, which is a desirable trait in drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume